2,5-Bis(trifluoromethyl)phenylacetonitrile

Distillation purification Thermal stability Process chemistry

2,5-Bis(trifluoromethyl)phenylacetonitrile (CAS 302911-99-5) is a highly fluorinated aromatic nitrile with the molecular formula C₁₀H₅F₆N and a molecular weight of 253.14 g·mol⁻¹. The compound exists as a yellow to colorless liquid at ambient temperature, with a measured density of 1.434 g·mL⁻¹ at 25 °C, a boiling point of 225 °C (lit.), and a refractive index (n20/D) of 1.426.

Molecular Formula C10H5F6N
Molecular Weight 253.14 g/mol
CAS No. 302911-99-5
Cat. No. B1362215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(trifluoromethyl)phenylacetonitrile
CAS302911-99-5
Molecular FormulaC10H5F6N
Molecular Weight253.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)CC#N)C(F)(F)F
InChIInChI=1S/C10H5F6N/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,5H,3H2
InChIKeyPMNBXHKKVPKJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(trifluoromethyl)phenylacetonitrile (CAS 302911-99-5): Procurement-Grade Physicochemical and Structural Profile


2,5-Bis(trifluoromethyl)phenylacetonitrile (CAS 302911-99-5) is a highly fluorinated aromatic nitrile with the molecular formula C₁₀H₅F₆N and a molecular weight of 253.14 g·mol⁻¹ [1]. The compound exists as a yellow to colorless liquid at ambient temperature, with a measured density of 1.434 g·mL⁻¹ at 25 °C, a boiling point of 225 °C (lit.), and a refractive index (n20/D) of 1.426 [1]. Its calculated partition coefficient (Log P / Log D at pH 7.4) is 3.42, reflecting high lipophilicity characteristic of bis-trifluoromethyl-substituted aromatics [2]. The acetonitrile side chain provides a versatile synthetic handle for further functionalization, including hydrolysis to the corresponding phenylacetic acid, reduction to the amine, or participation in nucleophilic addition and cyclization reactions .

Why 2,5-Bis(trifluoromethyl)phenylacetonitrile Cannot Be Replaced by Its 3,5- or 2,4-Regioisomers in Demand-Sensitive Applications


The bis(trifluoromethyl)phenylacetonitrile scaffold exists in several regioisomeric forms—most prominently the 2,5-, 3,5-, and 2,4-substituted variants—yet their physicochemical properties and electronic profiles are not interchangeable. The 2,5-substitution pattern places one trifluoromethyl group ortho and the other meta relative to the acetonitrile side chain, creating a unique steric and electronic environment that differs fundamentally from the symmetric 3,5-isomer (both CF₃ groups meta) or the 2,4-isomer (one ortho, one para) . These positional differences translate into measurable divergence in boiling point (Δ ~30 °C vs. 3,5-isomer), density, and refractive index, as well as altered reactivity at the benzylic carbon and nitrile group due to differential electron-withdrawing effects . In synthetic sequences where reaction selectivity, purification by distillation, or downstream biological activity depends on precise molecular geometry, generic substitution by a different regioisomer risks altered reaction outcomes, different impurity profiles, and failed biological assay reproducibility .

Quantitative Differentiation Evidence: 2,5-Bis(trifluoromethyl)phenylacetonitrile vs. Closest Regioisomeric Analogs


Boiling Point: 2,5-Isomer Requires 30 °C Higher Distillation Temperature Than 3,5-Isomer

The 2,5-bis(trifluoromethyl) isomer exhibits a boiling point of 225 °C at atmospheric pressure, which is approximately 30 °C higher than the 195.4 °C recorded for the 3,5-bis(trifluoromethyl)phenylacetonitrile (CAS 85068-32-2) under equivalent conditions [1]. This substantial difference dictates distinct distillation cut points and thermal budgets during solvent removal or product purification. For comparison, the 2,4-isomer (CAS 201789-28-8) boils at an intermediate 202 °C . The elevated boiling point of the 2,5-isomer is attributable to stronger intermolecular dipole-dipole interactions arising from the asymmetric placement of the two highly electronegative CF₃ groups [1].

Distillation purification Thermal stability Process chemistry

Liquid Density: 2,5-Isomer Is 1.0% Denser Than 3,5-Isomer and 3.6% Denser Than 2,4-Isomer

The measured density of 2,5-bis(trifluoromethyl)phenylacetonitrile is 1.434 g·mL⁻¹ at 25 °C [1]. The 3,5-regioisomer (CAS 85068-32-2) has a reported density of 1.42 g·mL⁻¹ at 25 °C , while the 2,4-isomer (CAS 201789-28-8) has a density of 1.385 g·mL⁻¹ . The 2,5-isomer is therefore 1.0% denser than the 3,5-isomer and 3.6% denser than the 2,4-isomer. This density ordering (2,5 > 3,5 > 2,4) reflects increasingly efficient molecular packing as the CF₃ groups move from para/ortho to meta/meta to ortho/meta dispositions on the phenyl ring [1].

Density measurement Quality control Formulation

Refractive Index: 2,5-Isomer Shows +0.0026 Units Above 3,5-Isomer, Enabling Rapid Regioisomer Identity Confirmation

The refractive index (n20/D) of 2,5-bis(trifluoromethyl)phenylacetonitrile is 1.426 [1]. The 3,5-isomer has a reported n20/D of approximately 1.4234 , while the 2,4-isomer has n20/D = 1.414 . The 2,5-isomer's refractive index is higher than both comparators, consistent with its higher density and greater polarizability. A refractive index measurement can therefore serve as a rapid, low-cost identity test to distinguish the 2,5-isomer from its regioisomeric analogs upon receipt, without requiring full chromatographic or spectroscopic analysis [1].

Refractive index Identity testing Incoming QC

Benzylic C–H Acidity and Nitrile Reactivity Modulation by Ortho-CF₃: Class-Level Electronic Rationale

The 2,5-substitution pattern positions one strongly electron-withdrawing CF₃ group ortho to the acetonitrile side chain. This ortho-CF₃ exerts both a steric and a through-space electronic effect on the benzylic methylene protons and the nitrile carbon. In the class of trifluoromethyl-substituted phenylacetonitriles, ortho-substitution is known to increase the acidity of benzylic protons relative to meta- or para-substituted analogs, facilitating deprotonation and subsequent alkylation chemistry [1]. The 2,5-isomer is calculated to have an acid pKa of approximately 12.57 for the nitrile α-protons [2], although head-to-head pKa measurements against the 3,5- and 2,4-isomers are not available in the open literature. The nitrile group in the 2,5-isomer undergoes hydrolysis to 2,5-bis(trifluoromethyl)phenylacetic acid under acidic or basic conditions, a transformation that constitutes a key entry point into carboxylic acid derivatives for medicinal chemistry building block applications .

Benzylic reactivity Nitrile hydrolysis Electronic effects

CCR5 Antagonist Pharmacophore: Preliminary Evidence Positions 2,5-Isomer as a Preferred Scaffold for HIV Entry Inhibitor Development

Preliminary pharmacological screening reported by Zhang (2012) indicates that compounds derived from or incorporating the 2,5-bis(trifluoromethyl)phenylacetonitrile scaffold can function as CCR5 antagonists, with potential applications in treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In the broader class of CCR5 modulators, the 2,5-bis(trifluoromethyl)phenyl motif has been incorporated into advanced leads showing nanomolar antagonist activity at the CCR5 receptor [2]. By contrast, the 3,5-bis(trifluoromethyl)phenyl motif is more commonly associated with NK-1 receptor antagonists (e.g., aprepitant intermediates) . This target-selectivity divergence suggests that procurement of the 2,5-isomer may be specifically warranted for CCR5-focused medicinal chemistry programs, whereas the 3,5-isomer may be less suited for this target class. Direct head-to-head biological comparison data for the bare acetonitrile intermediates are not available; this evidence should be considered class-level and indicative.

CCR5 antagonist HIV entry inhibitor Medicinal chemistry building block

Procurement-Relevant Application Scenarios for 2,5-Bis(trifluoromethyl)phenylacetonitrile Based on Quantitative Differentiation Evidence


CCR5 Antagonist Medicinal Chemistry: Procure the 2,5-Isomer for HIV Entry Inhibitor Lead Optimization

Medicinal chemistry groups synthesizing CCR5 antagonist libraries should specify the 2,5-bis(trifluoromethyl)phenylacetonitrile as their nitrile building block, rather than the more commonly stocked 3,5-isomer. Preliminary pharmacological screening has identified the 2,5-substituted scaffold as a CCR5 antagonist pharmacophore , and downstream lead compounds incorporating this motif have demonstrated nanomolar CCR5 inhibitory activity (IC₅₀ as low as 0.110 nM in cellular assays) [1]. In contrast, the 3,5-isomer is primarily validated for NK-1 receptor programs (aprepitant synthesis) and lacks a comparable CCR5 literature precedent . Procurement of the correct regioisomer at the building-block stage avoids costly library re-synthesis and ensures alignment with published SAR trajectories.

Process Chemistry Requiring Distillation-Based Purification: Account for the 30 °C Higher Boiling Point in Equipment Specification

Process development teams planning to use 2,5-bis(trifluoromethyl)phenylacetonitrile in multikilogram campaigns must account for its boiling point of 225 °C—approximately 30 °C higher than that of the 3,5-isomer (195.4 °C) [1]. This differential mandates higher-temperature distillation equipment, greater energy input, and careful assessment of thermal stability margins for both the compound and any co-distilling impurities. Substituting the 3,5-isomer to reduce distillation temperature is not advisable if the downstream synthetic sequence depends on the 2,5-substitution pattern for regiospecific reactivity or target binding.

Incoming QC and Regioisomer Identity Verification: Use Refractive Index as a Rapid Pass/Fail Criterion

Quality control laboratories can leverage the distinct refractive index of each bis(trifluoromethyl)phenylacetonitrile regioisomer for rapid incoming material verification. The 2,5-isomer exhibits n20/D = 1.426, compared to ~1.423 for the 3,5-isomer and 1.414 for the 2,4-isomer [1]. A refractometer reading outside the 1.425–1.427 range upon receipt should trigger a hold for confirmatory analysis (e.g., GC-MS or NMR), protecting downstream synthesis from regioisomer cross-contamination that could result in failed reactions or incorrect biological assay data.

Synthesis of 2,5-Bis(trifluoromethyl)phenylacetic Acid via Nitrile Hydrolysis: Preferred Entry Point for Carboxylic Acid Building Blocks

The 2,5-isomer's nitrile group undergoes hydrolysis under acidic or basic conditions to yield 2,5-bis(trifluoromethyl)phenylacetic acid, a valuable carboxylic acid intermediate for amide coupling and esterification reactions . The calculated Log P of 3.42 for the nitrile [1] indicates that the resulting acid will retain substantial lipophilicity, advantageous for blood-brain barrier penetration or membrane permeability in drug candidates. Procurement of the nitrile rather than the pre-hydrolyzed acid may be preferred when the nitrile also serves as a masked aminomethyl equivalent (via reduction) or as a dipolarophile in cycloaddition chemistry, providing multiple synthetic options from a single inventory item.

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